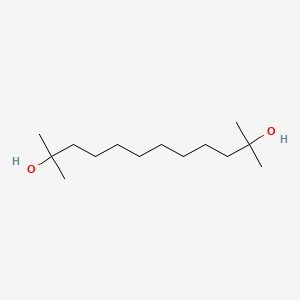![molecular formula C9H13NO3S B13343773 N-{4-[(1R)-1-Hydroxyethyl]phenyl}methanesulfonamide CAS No. 187831-09-0](/img/structure/B13343773.png)
N-{4-[(1R)-1-Hydroxyethyl]phenyl}methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a hydroxyethyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group. The chiral center at the hydroxyethyl group imparts unique properties to the compound, making it valuable in asymmetric synthesis and other specialized applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide typically involves the enantioselective reduction of a precursor compound. One common method is the reduction of a prochiral ketone using a chiral catalyst or biocatalyst. For example, the reduction of acetyldimethyl-(phenyl)silane using resting cells of Saccharomyces cerevisiae as a biocatalyst can yield enantiomerically pure ®-(1-hydroxyethyl)dimethyl(phenyl)silane . This intermediate can then be further reacted with methanesulfonyl chloride to obtain the target compound.
Industrial Production Methods
Industrial production of ®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide may involve large-scale biocatalytic processes or chemical synthesis using chiral catalysts. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pH, and reaction time, is crucial for achieving high yields and enantiomeric excess.
化学反応の分析
Types of Reactions
®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ®-N-(4-(1-Oxoethyl)phenyl)methanesulfonamide.
Reduction: Formation of ®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Studied for its potential as an enzyme inhibitor or modulator due to its sulfonamide group.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of ®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The chiral center at the hydroxyethyl group can also influence the binding affinity and selectivity of the compound towards its targets.
類似化合物との比較
Similar Compounds
(S)-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide: The enantiomer of the target compound, with different chiral properties and potentially different biological activities.
N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide: The racemic mixture of the compound, containing both ® and (S) enantiomers.
N-(4-(1-Hydroxyethyl)phenyl)ethanesulfonamide: A similar compound with an ethanesulfonamide group instead of methanesulfonamide.
Uniqueness
®-N-(4-(1-Hydroxyethyl)phenyl)methanesulfonamide is unique due to its specific chiral configuration, which imparts distinct properties in asymmetric synthesis and biological interactions
特性
CAS番号 |
187831-09-0 |
|---|---|
分子式 |
C9H13NO3S |
分子量 |
215.27 g/mol |
IUPAC名 |
N-[4-[(1R)-1-hydroxyethyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-7(11)8-3-5-9(6-4-8)10-14(2,12)13/h3-7,10-11H,1-2H3/t7-/m1/s1 |
InChIキー |
GYTGGICLFKNIMA-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](C1=CC=C(C=C1)NS(=O)(=O)C)O |
正規SMILES |
CC(C1=CC=C(C=C1)NS(=O)(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


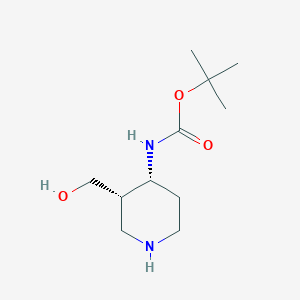
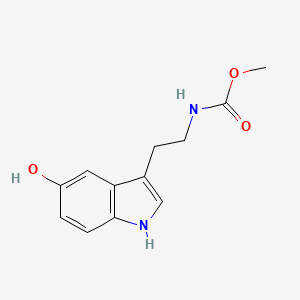
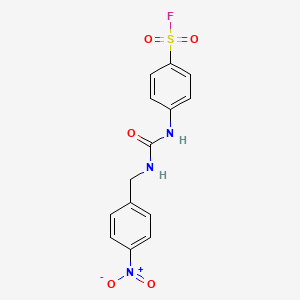

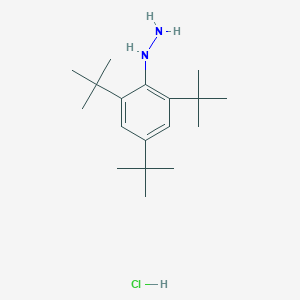
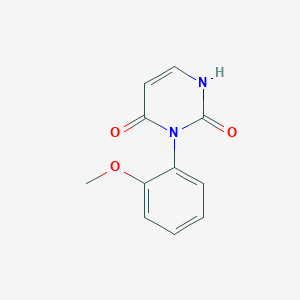

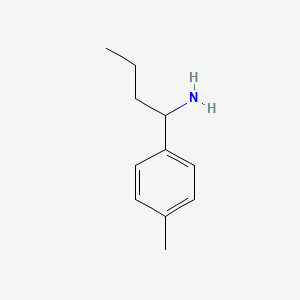

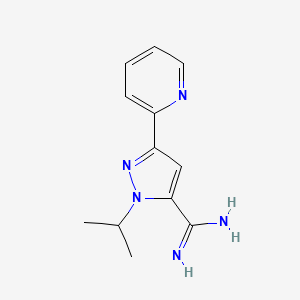
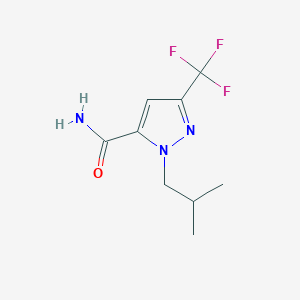
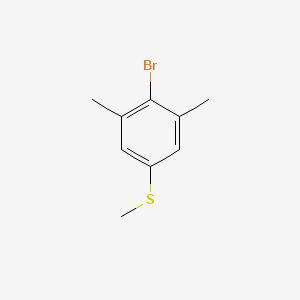
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-ol](/img/structure/B13343761.png)
